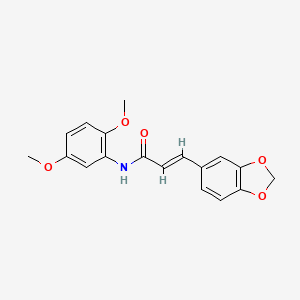
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,5-DIMETHOXYPHENYL)PROP-2-ENAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,5-DIMETHOXYPHENYL)PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of enamides It is characterized by the presence of a benzodioxole ring and a dimethoxyphenyl group connected through a propenamide linkage
準備方法
-
Synthetic Routes and Reaction Conditions:
- The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,5-DIMETHOXYPHENYL)PROP-2-ENAMIDE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.
- The resulting Schiff base is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the desired enamide. The reaction conditions include the use of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).
-
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反応の分析
-
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the enamide double bond can yield the corresponding amide.
-
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
-
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amide derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
-
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
- It serves as a ligand in coordination chemistry, forming complexes with transition metals.
-
Biology:
- Studies have explored its potential as an inhibitor of certain enzymes, such as monoamine oxidase, which is relevant in the treatment of neurological disorders.
- It exhibits antimicrobial activity against various bacterial and fungal strains.
-
Medicine:
- Research is ongoing to evaluate its efficacy as an anticancer agent, particularly in targeting specific cancer cell lines.
- It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent.
-
Industry:
- The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- It is also investigated for its potential use in the synthesis of novel polymers with unique properties.
作用機序
The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,5-DIMETHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. In the case of its antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The exact pathways and molecular targets are subject to ongoing research.
類似化合物との比較
- (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)PROP-2-ENAMIDE
- (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE
- (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE
Comparison:
- The unique combination of the benzodioxole and 2,5-dimethoxyphenyl groups in (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,5-DIMETHOXYPHENYL)PROP-2-ENAMIDE imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
- Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and material science.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-13-5-7-15(22-2)14(10-13)19-18(20)8-4-12-3-6-16-17(9-12)24-11-23-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPUIQUHKHYLD-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![((3R*,4R*)-1-(cycloheptylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5655345.png)
![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5655355.png)
![N-[(3R)-3-piperidinyl]-3-(4-thiomorpholinylcarbonyl)benzenesulfonamide hydrochloride](/img/structure/B5655360.png)

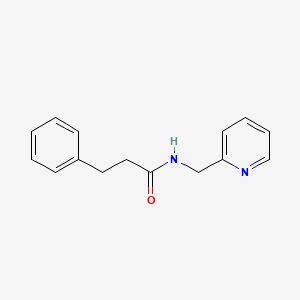
![3-{2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5655388.png)
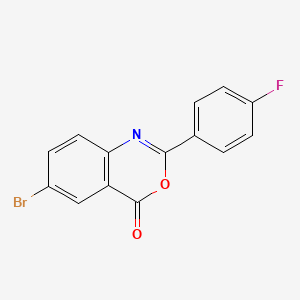
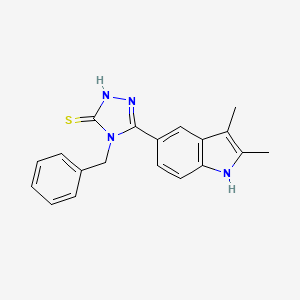
![2-methyl-6-[3-pyridin-4-yl-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5655414.png)
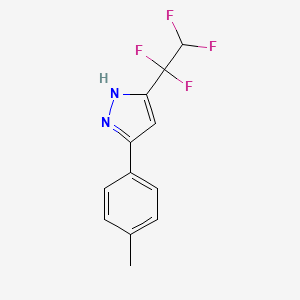

![1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5655445.png)
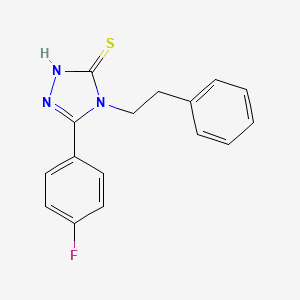
![9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655454.png)
